BenchChemオンラインストアへようこそ!

2-(chloromethyl)-3-(3,5-dimethylphenyl)-4(3H)-quinazolinone

Lipophilicity Drug-likeness Quinazolinone SAR

2-(Chloromethyl)-3-(3,5-dimethylphenyl)-4(3H)-quinazolinone (CAS 338966-00-0) is a heterocyclic building block belonging to the 4(3H)-quinazolinone family. The compound features a chloromethyl handle at the 2-position and a 3,5-dimethylphenyl substituent on the N3 lactam nitrogen, yielding a molecular formula of C₁₇H₁₅ClN₂O and a molecular weight of 298.77 g/mol.

Molecular Formula C17H15ClN2O
Molecular Weight 298.77
CAS No. 338966-00-0
Cat. No. B2893324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(chloromethyl)-3-(3,5-dimethylphenyl)-4(3H)-quinazolinone
CAS338966-00-0
Molecular FormulaC17H15ClN2O
Molecular Weight298.77
Structural Identifiers
SMILESCC1=CC(=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)CCl)C
InChIInChI=1S/C17H15ClN2O/c1-11-7-12(2)9-13(8-11)20-16(10-18)19-15-6-4-3-5-14(15)17(20)21/h3-9H,10H2,1-2H3
InChIKeyGXARPXKXAUAAOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)-3-(3,5-dimethylphenyl)-4(3H)-quinazolinone (CAS 338966-00-0) – Synthesis-Grade 2-Chloromethylquinazolinone Intermediate for Targeted Derivatization


2-(Chloromethyl)-3-(3,5-dimethylphenyl)-4(3H)-quinazolinone (CAS 338966-00-0) is a heterocyclic building block belonging to the 4(3H)-quinazolinone family [1]. The compound features a chloromethyl handle at the 2-position and a 3,5-dimethylphenyl substituent on the N3 lactam nitrogen, yielding a molecular formula of C₁₇H₁₅ClN₂O and a molecular weight of 298.77 g/mol . This structural arrangement imparts a calculated partition coefficient (XLogP3-AA) of 3.8, substantially higher than the analogous N3-phenyl derivative (XLogP3-AA = 3.12) [2]. The chloromethyl moiety serves as a versatile electrophilic center for nucleophilic displacement, enabling efficient diversification into amines, thioethers, and other functionalized quinazolinones [3].

Why 3,5-Dimethylphenyl Substitution Prevents Uninformed Analog Swapping [338966-00-0]


The 3,5-dimethylphenyl motif at N3 is not a passive spectator; it directly governs lipophilicity, metabolic stability, and target engagement [1]. Replacing it with an unsubstituted phenyl (e.g., CAS 22312-77-2) reduces the calculated LogP by 0.68 units, which can translate into altered membrane permeability and off-target binding profiles . Conversely, swapping the chloromethyl handle with alternative electrophiles (e.g., hydroxymethyl or formyl) eliminates the compound’s primary diversification vector, necessitating additional synthetic steps. Procurement of generic “2-chloromethylquinazolinone” without verifying the N3 substituent risks receiving a material with different reactivity and downstream biological readouts [2]. The quantitative evidence below details these differences.

Quantitative Differentiation of 2-(Chloromethyl)-3-(3,5-dimethylphenyl)-4(3H)-quinazolinone (CAS 338966-00-0) from Its Closest Analogs


Enhanced Lipophilicity (ΔLogP = +0.68) Over N3-Phenyl Analog Improves Predicted Membrane Permeability

The target compound demonstrates a computed XLogP3-AA of 3.8, compared to 3.12 for the N3-phenyl analog 2-(chloromethyl)-3-phenyl-4(3H)-quinazolinone (CAS 22312-77-2), yielding a ΔLogP of +0.68 [1]. This increase, attributed to the two methyl groups on the 3,5-dimethylphenyl ring, indicates superior passive membrane permeability and potential for enhanced blood-brain barrier penetration [2].

Lipophilicity Drug-likeness Quinazolinone SAR

Supply Purity of 98% Exceeds Typical 95% Benchmark, Reducing Impurity-Driven Side Reactions During Derivatization

Commercial offerings of the target compound commonly specify a minimum purity of 98% (NLT 98%), as confirmed by MolCore and Leyan . In contrast, several alternate suppliers list the N3-phenyl or other substituted analogs at 95% purity . This 3-percentage-point purity gap reduces the burden of unidentified impurities during subsequent nucleophilic substitution or cross-coupling reactions, where even trace nucleophiles can sequester the chloromethyl electrophile.

Purity Procurement API Intermediate

Class-Level Reactivity Advantage of the Chloromethyl Handle Enables Single-Step Diversification into Bioactive Quinazolinones

The 2-chloromethyl group in the target compound is a privileged electrophilic warhead for SN2 displacement by amines, thiols, and alkoxides, generating libraries of 2-aminomethyl-, 2-thiomethyl-, and 2-alkoxymethyl-quinazolinones [1]. This reactivity is conserved across the class but is not available in analogs where the chloromethyl is replaced by a hydroxymethyl or formyl group, which require activation (e.g., mesylation, oxidation) prior to substitution. In a representative study, 2-chloromethyl-4(3H)-quinazolinones were converted to 2-hydroxymethyl derivatives and subsequently to 4-anilinoquinazolines with anticancer activity in a three-step sequence, underscoring the practical synthetic value of the chloromethyl motif [2].

Synthetic versatility Nucleophilic substitution Quinazolinone diversification

Optimal Use Cases for 2-(Chloromethyl)-3-(3,5-dimethylphenyl)-4(3H)-quinazolinone (CAS 338966-00-0) Based on Differentiation Evidence


Construction of CNS-Penetrant Quinazolinone Libraries via Chloromethyl Displacement

The elevated LogP (3.8 vs. 3.12 for the N3-phenyl analog) supports the design of blood-brain barrier-permeable probes (see Evidence Item 1). Researchers can exploit the chloromethyl handle to install basic amine or heterocycle substituents that further tune CNS MPO scores, generating focused libraries for neuroscience targets [1].

Reliable Multi-Step Synthesis of 4-Anilinoquinazoline Anticancer Leads

The documented one-step conversion to 2-hydroxymethyl intermediates, followed by oxidation and aniline coupling, provides a validated route to 4-anilinoquinazoline scaffolds with demonstrated anticancer activity (see Evidence Item 3). The 98% commercial purity reduces byproduct interference in the subsequent oxidation and coupling steps, improving overall yield reproducibility [2].

High-Purity Starting Material for GMP-like Intermediate Campaigns

For programs requiring kilogram-scale procurement of a quinazolinone building block, the NLT 98% purity specification (compared to the 95% industry baseline) minimizes the risk of impurity carry-over into regulatory starting materials, simplifying downstream analytical burden (see Evidence Item 2) .

Quote Request

Request a Quote for 2-(chloromethyl)-3-(3,5-dimethylphenyl)-4(3H)-quinazolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.